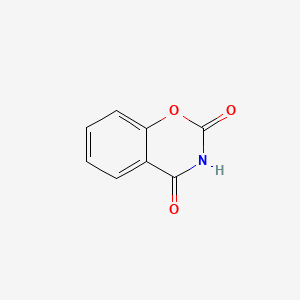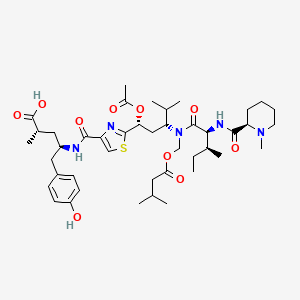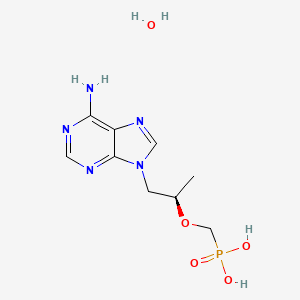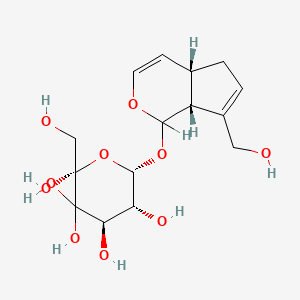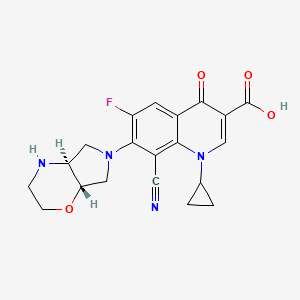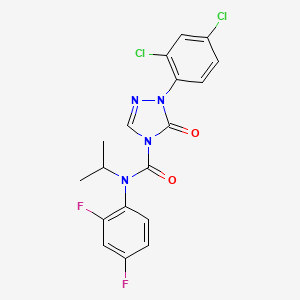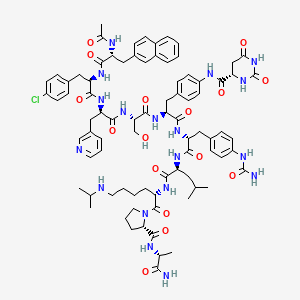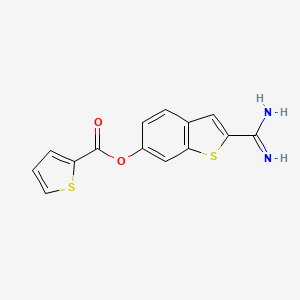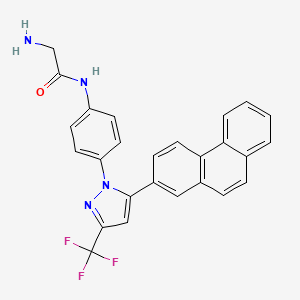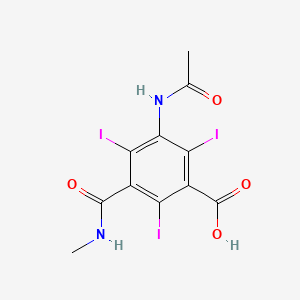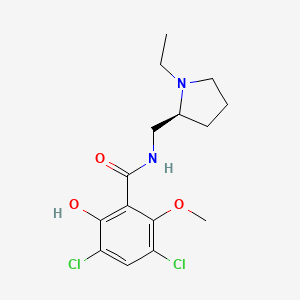
拉克洛普利德
概述
描述
Raclopride is a typical antipsychotic compound that acts as a selective antagonist on D2 dopamine receptors . It has been extensively used in scientific research, particularly in the study of neurological and psychiatric disorders such as Parkinson’s disease and Huntington’s disease . Raclopride is also radiolabeled with isotopes like carbon-11 for use in positron emission tomography (PET) imaging to assess dopamine receptor binding in the brain .
科学研究应用
拉氯普利在科学研究中有着广泛的应用:
神经学和精神病学: 它用于研究大脑中多巴胺受体的结合,特别是在帕金森病和亨廷顿病等疾病中.
成像研究: 放射性标记的拉氯普利用于PET成像,以评估脑D2多巴胺受体的结合能力.
药物疗效和神经毒性: 它用于确定多巴胺能药物的疗效和神经毒性.
人格障碍: 研究人员调查了D2受体结合能力与人格特质之间的关系.
作用机制
拉氯普利通过选择性拮抗大脑中的D2多巴胺受体来发挥其作用 . 这种拮抗作用抑制了多巴胺的作用,多巴胺是一种参与各种神经过程的神经递质。 拉氯普利对D2受体的选择性以其结合亲和力为特征,D2受体的Ki值为1.8 nM,D3受体的Ki值为3.5 nM,D4受体的Ki值为2400 nM,D1受体的Ki值为18000 nM . 这种选择性结合允许对大脑中多巴胺受体活性进行精确的成像和评估 .
生化分析
Biochemical Properties
Raclopride plays a crucial role in biochemical reactions by selectively binding to dopamine D2 receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to decreased cyclic adenosine monophosphate (cAMP) levels. Raclopride’s interaction with dopamine D2 receptors is characterized by its high affinity and selectivity, with dissociation constants (Ki) of 1.8 nM for D2 receptors, 3.5 nM for D3 receptors, 2400 nM for D4 receptors, and 18000 nM for D1 receptors . This selective binding inhibits the normal physiological actions of dopamine, making raclopride a valuable tool for studying dopaminergic signaling pathways.
Cellular Effects
Raclopride exerts significant effects on various cell types and cellular processes. By antagonizing dopamine D2 receptors, raclopride influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, raclopride’s inhibition of D2 receptors leads to altered neurotransmitter release, affecting synaptic transmission and plasticity. This can result in changes in motor control, cognition, and emotional regulation. Additionally, raclopride’s impact on dopamine signaling can influence the expression of genes involved in neurotransmitter synthesis, receptor regulation, and synaptic function .
Molecular Mechanism
The molecular mechanism of raclopride involves its binding to dopamine D2 receptors, which are predominantly located in the striatum, limbic system, and cortex. Upon binding, raclopride prevents dopamine from activating these receptors, thereby inhibiting downstream signaling pathways. This includes the inhibition of adenylate cyclase, reduction in cAMP levels, and subsequent modulation of protein kinase A (PKA) activity. These molecular events lead to changes in gene expression and neuronal activity, contributing to raclopride’s effects on behavior and neurophysiology .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of raclopride can vary over time. Studies have shown that raclopride’s binding to dopamine D2 receptors is reversible and can be displaced by endogenous dopamine or other competitive ligands. The stability and degradation of raclopride are also important factors, as its pharmacokinetic properties influence its duration of action. Long-term studies have indicated that chronic administration of raclopride can lead to adaptive changes in dopamine receptor density and function, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of raclopride in animal models are dose-dependent. At low doses, raclopride effectively blocks dopamine D2 receptors without causing significant adverse effects. At higher doses, raclopride can induce motor impairments, such as catalepsy, due to excessive inhibition of dopaminergic signaling. These dose-dependent effects are crucial for determining the therapeutic window and potential toxicity of raclopride in preclinical studies .
Metabolic Pathways
Raclopride undergoes extensive metabolism in the liver, primarily through conjugation with glucuronic acid and sulfate. This metabolic process facilitates the elimination of raclopride from the body via renal excretion. The involvement of cytochrome P450 enzymes in raclopride’s metabolism has been suggested, although specific pathways and enzymes have not been fully elucidated. Understanding these metabolic pathways is essential for optimizing raclopride’s pharmacokinetics and minimizing potential drug interactions .
Transport and Distribution
Raclopride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It readily crosses the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. The distribution of raclopride is influenced by its lipophilicity and binding to plasma proteins. Once in the brain, raclopride’s localization to dopamine-rich regions, such as the striatum, is critical for its pharmacological effects .
Subcellular Localization
The subcellular localization of raclopride is primarily determined by its interaction with dopamine D2 receptors, which are located on the cell membrane. Raclopride’s binding to these receptors can influence their trafficking and internalization, affecting receptor availability and signaling. Additionally, raclopride may undergo post-translational modifications that impact its localization and function within specific cellular compartments. Understanding these subcellular dynamics is important for elucidating raclopride’s precise mechanisms of action .
准备方法
合成路线和反应条件
拉氯普利可以通过多种方法合成。一种常用的方法是使用脱甲基拉氯普利作为前体。 该前体在升高的温度下,在二甲基亚砜(DMSO)中用碘甲烷在碳酸钾或碳酸铯等碱存在下用碳-11标记 . 然后使用高效液相色谱(HPLC)纯化反应混合物,以获得具有高放射化学纯度的拉氯普利 .
工业生产方法
在工业环境中,拉氯普利的生产采用类似的合成路线,但规模更大。 该过程涉及使用自动化合成平台,如GE TRACERlab FX C Pro,它可以高效高产地生产拉氯普利 . 使用无毒溶剂和固相萃取方法进一步提高了生产过程的效率和安全性 .
化学反应分析
反应类型
拉氯普利会发生各种化学反应,包括取代反应和水解反应。 已知它与生物膜相互作用,影响脂质水解速率 .
常用试剂和条件
拉氯普利合成和反应中使用的常用试剂包括碘甲烷、碳酸钾、碳酸铯和二甲基亚砜 . 反应通常在升高的温度下进行,约85°C .
形成的主要产物
拉氯普利合成形成的主要产物是放射性标记的化合物本身,用于成像研究。 其他产物可能包括合成中使用的前体和试剂的副产物 .
相似化合物的比较
拉氯普利通常与其他多巴胺受体拮抗剂进行比较,例如氟哌啶醇和舒必利。 与拉氯普利不同,拉氯普利高度选择性地针对D2受体,氟哌啶醇具有更广泛的活性范围,影响多种多巴胺受体亚型 . 另一方面,舒必利对D2和D3受体具有更高的亲和力,但与拉氯普利相比选择性较低 . 拉氯普利独特的选择性使其特别适用于成像研究和特定多巴胺相关疾病的研究 .
类似化合物的列表
- 氟哌啶醇
- 舒必利
- 奈莫那普利
- (+)-PHNO(D2/D3激动剂)
拉氯普利独特的特性和应用使其成为科学研究中的宝贵工具,特别是在神经学、精神病学和成像研究领域。
属性
IUPAC Name |
3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-3-19-6-4-5-9(19)8-18-15(21)12-13(20)10(16)7-11(17)14(12)22-2/h7,9,20H,3-6,8H2,1-2H3,(H,18,21)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOQONBSWFLFPE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045687 | |
| Record name | Raclopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84225-95-6 | |
| Record name | Raclopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84225-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Raclopride [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084225956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Raclopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Raclopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACLOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/430K3SOZ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Raclopride interact with dopamine receptors?
A1: Raclopride acts as a dopamine antagonist, primarily targeting the D2-like receptor family (D2, D3, and D4). It exhibits high affinity for D2 and D3 receptors and significantly lower affinity for the D4 subtype []. Its antagonist action stems from competitive binding to the orthosteric binding site of these receptors, preventing the binding of dopamine and other agonists [, , , ].
Q2: What are the downstream effects of Raclopride binding to dopamine D2 receptors?
A2: By blocking dopamine D2 receptors, Raclopride interferes with dopamine signaling pathways. This leads to a range of effects, including:
- Increased dopamine synthesis: Blocking presynaptic D2 autoreceptors, which normally regulate dopamine synthesis and release, leads to increased dopamine production in certain brain regions like the mesocortical, mesolimbic, and nigrostriatal pathways [].
- Altered neuronal activity: Raclopride modulates the firing patterns of dopaminergic neurons in regions like the ventral tegmental area (VTA) [, , , ]. This effect is complex and varies depending on factors such as the brain region, dose of Raclopride, and presence of other drugs.
- Behavioral changes: In animal models, Raclopride induces various behavioral changes, including reduced locomotor activity, catalepsy, and attenuation of conditioned avoidance responding, effects considered predictive of antipsychotic activity [, , , , , , ].
Q3: What is the molecular formula and weight of Raclopride?
A3: The molecular formula of Raclopride is C18H21ClN2O2, and its molecular weight is 332.83 g/mol.
A3: The provided research papers do not contain information about Raclopride's material compatibility and stability.
A3: The provided research papers do not focus on the catalytic properties of Raclopride.
A3: The provided research papers primarily focus on experimental work with Raclopride. There is no in-depth discussion of computational chemistry or modeling studies.
Q4: How do structural modifications to the Raclopride molecule affect its activity and selectivity?
A4: While the provided papers don't offer a comprehensive SAR analysis, some inferences can be made:
- Substitution patterns: The presence of the chlorine atom and the specific arrangement of the benzamide, piperidine, and pyrrolidine rings are crucial for its high affinity for D2-like receptors [, ].
- Stereochemistry: Raclopride exists as a racemic mixture, with the S(−) enantiomer being the more pharmacologically active form [, ].
A4: The provided research papers do not contain information about specific formulation strategies for Raclopride.
A4: The provided research papers primarily focus on the pharmacological and behavioral effects of Raclopride and do not delve into detailed SHE regulations.
Q5: What is the pharmacokinetic profile of Raclopride?
A5: Research indicates that Raclopride demonstrates:
- Good absorption: Raclopride is well-absorbed after oral administration in humans, with peak plasma concentrations achieved within 1–2 hours [].
- Wide distribution: The drug distributes widely throughout the body, including the brain, where it readily crosses the blood-brain barrier [, , ].
- Metabolism: Raclopride is primarily metabolized in the liver, with a relatively short elimination half-life of approximately 2–4 hours in humans [, ].
- Excretion: The drug is excreted primarily in the urine, both as unchanged drug and metabolites [].
Q6: How do different routes of administration affect Raclopride's pharmacokinetics?
A6: The route of administration affects Raclopride's pharmacokinetic profile:
- Intravenous (IV): IV administration results in rapid and complete absorption, leading to a higher peak plasma concentration (Cmax) compared to oral administration [].
- Oral: Oral administration results in slower absorption and lower peak concentrations compared to IV [, , ]. The extended-release formulation reduces peak-to-trough fluctuations in plasma concentration compared to immediate-release formulations [].
Q7: How does the dose of Raclopride influence its pharmacodynamic effects?
A7: Raclopride displays dose-dependent effects:
- Low doses: Primarily block presynaptic D2 autoreceptors, leading to increased dopamine synthesis and release in certain brain regions [, ].
- High doses: Block both pre- and postsynaptic D2 receptors, resulting in a more pronounced reduction in dopaminergic transmission and behavioral effects like catalepsy and reduced locomotor activity [, , ].
Q8: How is Raclopride used to study dopamine release in animal models?
A8: Raclopride is a valuable tool for studying dopamine release in vivo:
- Microdialysis: Researchers administer Raclopride and then measure changes in extracellular dopamine levels in specific brain regions using microdialysis. This technique helps understand how different drugs and manipulations influence dopamine release [, , ].
- Positron Emission Tomography (PET): Radiolabeled Raclopride ([11C]raclopride) is used as a radiotracer in PET studies to visualize and quantify dopamine D2 receptor availability in the living brain [, , , , , , , , , ]. By comparing [11C]raclopride binding before and after pharmacological or behavioral challenges, researchers can indirectly assess changes in dopamine release.
Q9: Can you elaborate on the use of [11C]raclopride in PET studies?
A9: [11C]raclopride PET is a powerful tool for studying dopamine D2 receptor function in living organisms:
- Occupancy studies: Researchers can use [11C]raclopride PET to determine the occupancy of dopamine D2 receptors by different antipsychotic medications in patients with schizophrenia. This information helps optimize drug dosing and predict treatment response [, ].
- Dopamine release: By comparing [11C]raclopride binding before and after a challenge that increases dopamine release (e.g., amphetamine administration, stress), researchers can indirectly measure changes in dopamine levels [, , , , ].
A9: The provided research papers do not contain information about Raclopride resistance.
Q10: What are the potential side effects of Raclopride?
A16: As a dopamine D2 antagonist, Raclopride can produce extrapyramidal side effects (EPS), similar to other typical antipsychotics []. These effects include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
